The Molecular Architecture of Nicotinic Acid Adenine Dinucleotide Phosphate: A Technical Guide
The Molecular Architecture of Nicotinic Acid Adenine Dinucleotide Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that plays a pivotal role in calcium signaling.[1][2] Its unique structure, closely related to nicotinamide adenine dinucleotide phosphate (NADP), allows it to mobilize calcium from acidic intracellular stores, such as lysosomes, a function distinct from other calcium-mobilizing messengers like inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR).[3][4] This technical guide provides a comprehensive overview of the structure of NAADP, its synthesis, and its mechanism of action in cellular signaling pathways.
Molecular Structure of NAADP
NAADP is a dinucleotide with the chemical formula [C₂₁H₂₈N₆O₁₈P₃]⁺ and a molar mass of 745.398 g/mol .[2][5] Structurally, it is distinguished from its precursor, NADP, by the substitution of the nicotinamide group with a nicotinic acid moiety. This seemingly minor change—the replacement of an amino group with a hydroxyl group—confers upon NAADP its potent calcium-mobilizing properties.[2]
Constituent Moieties
The NAADP molecule is composed of the following key components:
-
Adenine: A purine nucleobase.
-
Ribose: Two pentose sugar molecules.
-
Nicotinic Acid: A pyridine derivative, also known as niacin.
-
Phosphate Groups: Three phosphate groups linking the two ribose sugars and attached to the 2' position of the ribose associated with the adenine base.
Quantitative Structural Data
A definitive crystal structure of NAADP is not publicly available in databases such as the Protein Data Bank (PDB). Consequently, precise, experimentally determined bond lengths and angles for the entire molecule are not available. However, the structural parameters of its constituent parts (adenine, ribose, nicotinic acid, and phosphate groups) are well-characterized from crystallographic studies of related nucleotides. Computational modeling based on these known parameters provides a theoretical structure of NAADP.
| Property | Value | Source |
| Chemical Formula | [C₂₁H₂₈N₆O₁₈P₃]⁺ | [5] |
| Molar Mass | 745.398 g/mol | [2] |
| PubChem CID | 52942301 | [5] |
| Calculated XLogP3-AA | -6.4 | [5] |
| Topological Polar Surface Area | 359 Ų | [5] |
| Formal Charge | +1 | [5] |
Experimental Protocols for Structural Elucidation
While a specific, detailed experimental protocol for the complete structural determination of NAADP is not published, the following methodologies represent the standard approaches for elucidating the structure of similar dinucleotides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional NMR techniques are crucial for determining the solution-state structure and conformation of nucleic acids and their derivatives.[6][7][8][9]
Protocol Overview for 2D-NMR of NAADP:
-
Sample Preparation: Dissolve a purified sample of NAADP (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-5 mM.[10]
-
Data Acquisition:
-
Perform a series of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, revealing through-bond connectivity within the ribose and nicotinic acid rings.[9]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, helping to assign all resonances of a particular ribose ring.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for 3D structure calculation.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in the assignment of ¹³C and ¹⁵N resonances.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, helping to connect the different moieties of the molecule.[8]
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using specialized software (e.g., NMRPipe).[10]
-
Assign the observed resonances to specific atoms in the NAADP molecule.
-
Use the distance and dihedral angle constraints derived from NOESY and coupling constants to calculate a family of 3D structures that are consistent with the experimental data.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. The primary challenge for NAADP has been the generation of high-quality, single crystals suitable for diffraction experiments.
General Workflow for X-ray Crystallography:
-
Crystallization:
-
Prepare a highly purified and concentrated solution of NAADP.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
-
Data Collection:
-
Mount a suitable single crystal and expose it to a monochromatic X-ray beam.
-
Collect the diffraction pattern as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model of NAADP into the electron density map and refine it to obtain the final high-resolution structure.
-
Synthesis and Purification of NAADP
NAADP is primarily synthesized chemo-enzymatically. The most common method involves a base-exchange reaction catalyzed by the enzyme CD38 or its homologs.[3][11][12][13][14]
Enzymatic Synthesis of NAADP
Principle: The enzyme CD38 catalyzes the exchange of the nicotinamide moiety of NADP with nicotinic acid in an acidic environment (pH 4-5).[3][11]
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
NADP (e.g., 1 mM)
-
Nicotinic acid (e.g., 30 mM)
-
Purified CD38 enzyme (e.g., 1.8 µg/mL)
-
Reaction buffer (e.g., sodium acetate, pH 4.5-5.5)[15]
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes to several hours), monitoring the progress of the reaction.[15]
-
Reaction Termination: Stop the reaction by adding a denaturing agent, such as perchloric acid, followed by neutralization.
Purification by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase ion-pairing HPLC is a standard method for purifying nucleotides like NAADP.[16][17][18][19]
Experimental Protocol:
-
Column: Use a C18 reversed-phase column.[17]
-
Mobile Phase:
-
Solvent A: An aqueous buffer containing an ion-pairing agent (e.g., tributylamine) and a weak acid (e.g., acetic acid), adjusted to a specific pH (e.g., pH 7).[16]
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: Apply a gradient of increasing Solvent B concentration to elute the components of the reaction mixture. NAADP will elute at a specific retention time, separated from the starting material (NADP) and byproducts.[17][18]
-
Detection and Fraction Collection: Monitor the column effluent using a UV detector (typically at 254 nm or 260 nm) and collect the fractions corresponding to the NAADP peak.[18]
-
Desalting and Lyophilization: Desalt the collected fractions and lyophilize to obtain pure NAADP.
NAADP Signaling Pathway
NAADP is a key player in a complex signaling cascade that ultimately leads to an increase in intracellular calcium concentration.[1][4][20][21][22]
Mechanism of Action
-
Synthesis: Upon extracellular stimulation, enzymes such as CD38 are activated to synthesize NAADP from NADP and nicotinic acid.[3][11][12]
-
Binding to Accessory Proteins: NAADP does not appear to bind directly to its target channels. Instead, it binds with high affinity to accessory proteins, primarily Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm protein 12 (LSM12).[21][22]
-
Activation of Two-Pore Channels (TPCs): The NAADP-JPT2/LSM12 complex then interacts with and activates two-pore channels (TPCs), which are located on the membranes of acidic organelles like lysosomes.[21][22]
-
Calcium Release: Activation of TPCs leads to the release of calcium from these acidic stores into the cytosol.[1][4]
-
Signal Amplification: The initial localized increase in cytosolic calcium can then trigger a larger, global calcium signal through a process called calcium-induced calcium release (CICR) from the endoplasmic reticulum via ryanodine receptors (RyRs) and IP₃ receptors (IP₃Rs).[4]
-
Cellular Response: The elevated cytosolic calcium levels then modulate a wide range of cellular processes, including gene transcription, muscle contraction, and cell proliferation.[4]
Conclusion
Nicotinic acid adenine dinucleotide phosphate is a structurally unique and highly potent second messenger that plays a critical role in cellular calcium signaling. While its fundamental structure is well-established, a high-resolution crystal structure remains elusive, limiting the availability of precise quantitative structural data. The development of robust protocols for its synthesis and purification has been instrumental in advancing our understanding of its function. The elucidation of the NAADP signaling pathway, particularly the recent identification of the accessory proteins JPT2 and LSM12, has provided significant insights into its mechanism of action. Further research into the structural biology of the NAADP-accessory protein-TPC complex will be crucial for a complete understanding of this important signaling molecule and for the development of novel therapeutics targeting this pathway.
References
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- 12. CD38 produces nicotinic acid adenosine dinucleotide phosphate in the lysosome - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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- 20. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 21. researchgate.net [researchgate.net]
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